molecular formula C17H11Cl2N3O4 B14416454 1-(4-Chlorophenyl)[1,2,4]triazino[6,1-a]isoquinolin-5-ium perchlorate CAS No. 82319-70-8

1-(4-Chlorophenyl)[1,2,4]triazino[6,1-a]isoquinolin-5-ium perchlorate

Cat. No.: B14416454
CAS No.: 82319-70-8
M. Wt: 392.2 g/mol
InChI Key: NJZNIAKVFOUCLN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)[1,2,4]triazino[6,1-a]isoquinolin-5-ium perchlorate is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a chlorophenyl group attached to a triazinoisoquinoline core, with a perchlorate anion as a counterion

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)[1,2,4]triazino[6,1-a]isoquinolin-5-ium perchlorate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazinoisoquinoline core, followed by the introduction of the chlorophenyl group. The final step involves the formation of the perchlorate salt. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining purity and consistency.

Chemical Reactions Analysis

1-(4-Chlorophenyl)[1,2,4]triazino[6,1-a]isoquinolin-5-ium perchlorate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chlorophenyl)[1,2,4]triazino[6,1-a]isoquinolin-5-ium perchlorate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Medicine: Research is being conducted to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)[1,2,4]triazino[6,1-a]isoquinolin-5-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets.

Comparison with Similar Compounds

1-(4-Chlorophenyl)[1,2,4]triazino[6,1-a]isoquinolin-5-ium perchlorate can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)[1,2,4]triazino[6,1-a]isoquinolin-5-ium bromide: This compound has a bromide anion instead of a perchlorate anion, which may affect its reactivity and applications.

    1-(4-Chlorophenyl)-4H-[1,2,4]triazino[6,1-a]isoquinolin-5-ium-1-ol: The presence of a hydroxyl group introduces different chemical properties and potential applications

Properties

CAS No.

82319-70-8

Molecular Formula

C17H11Cl2N3O4

Molecular Weight

392.2 g/mol

IUPAC Name

1-(4-chlorophenyl)-[1,2,4]triazino[6,1-a]isoquinolin-5-ium;perchlorate

InChI

InChI=1S/C17H11ClN3.ClHO4/c18-14-7-5-13(6-8-14)16-17-15-4-2-1-3-12(15)9-10-21(17)20-11-19-16;2-1(3,4)5/h1-11H;(H,2,3,4,5)/q+1;/p-1

InChI Key

NJZNIAKVFOUCLN-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C=C[N+]3=NC=NC(=C23)C4=CC=C(C=C4)Cl.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.